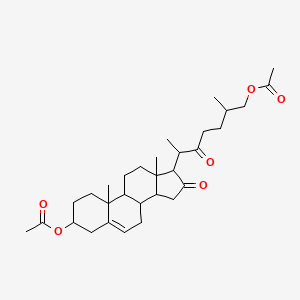

Kryptogenin-3,26-diacetate

Vue d'ensemble

Description

Kryptogenin-3,26-diacetate is a chemical compound with the molecular formula C31H46O6 . It is derived from kryptogenin, a type of steroidal sapogenin .

Synthesis Analysis

The synthesis of Kryptogenin-3,26-diacetate involves the use of primary amines and both conventional and microwave heating techniques . The Paal–Knorr reaction, which converts 1,4-dicarbonyl systems into pyrroles by an acid-mediated dehydration cyclization in the presence of a primary amine, is frequently used .Molecular Structure Analysis

The molecular structure of Kryptogenin-3,26-diacetate consists of 31 carbon atoms, 46 hydrogen atoms, and 6 oxygen atoms . The exact mass is 514.32900 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Kryptogenin-3,26-diacetate include the Paal–Knorr reaction . This reaction involves the conversion of 1,4-dicarbonyl systems into pyrroles in the presence of a primary amine .Physical And Chemical Properties Analysis

Kryptogenin-3,26-diacetate has a density of 1.12g/cm3, a boiling point of 613.4ºC at 760mmHg, and a flash point of 255.7ºC . Its LogP value is 5.86070, indicating its lipophilicity .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Kryptogenin-3,26-diacetate has been a subject of study for its synthesis and chemical properties. In 1969, a method was developed for synthesizing Kryptogenin-26-14C from dihydrodiosgenin diacetate, involving the introduction of a radioactive carbon atom and subsequent carboxy-inversion reaction (Bennett, Sauer, & Heftmann, 1969). In 1984, preparative high-performance liquid chromatography was used to purify commercial samples of kryptogenin or its acetate, demonstrating its separation from other sapogenins (Tal, Patrick, Elliott, & Doisy, 1984).

Applications in Steroid Synthesis

Kryptogenin-3,26-diacetate plays a role in steroid synthesis. The acid-catalyzed tautomerization of 3-0-substituted kryptogenin was studied, highlighting its relevance in synthesizing methyl protodioscin and other furostanol saponins (Xu et al., 2008). Also, Clemmensen reduction was used for the synthesis of deuterated isotopomers of (25R)-26-hydroxycholesterol from kryptogenin (Alessandrini, Ciuffreda, Santaniello, & Terraneo, 2004).

Metabolism Studies

Studies on metabolism using kryptogenin-3,26-diacetate have been conducted. The metabolism of cholest-5-ene-3β, 26-diol in rats and hamsters was explored, identifying cholic acid as a metabolite of cholest-5-ene-3β,26-diol (Wachtel, Emerman, & Javitt, 1968). Moreover, research has been carried out on the steroidal prosapogenins from Dioscorea olfersiana, including kryptogenin 3- O -β- d -glucopyranoside and kryptogenin 26- O -β- d -glucopyranoside (Haraguchi, Santos, Young, & Chui, 1994).

Pharmaceutical Research

In pharmaceutical research, synthetic studies have been conducted on steroidal sapogenins, including kryptogenin. The synthesis of kryptogenin, diosgenin, and yamogenin via Michael addition of specific compounds to cis-5,17(20)-pregnadien-3β-ol-16-one has been reported (Kessar, Gupta, Mahajan, Joshi, & Rampal, 1968). Additionally, a study on the synthesis of bisdesmosidic kryptogenyl saponins and their antitumor activity revealed two compounds showing antitumor activity against HeLa cells (Liu et al., 2007).

Propriétés

IUPAC Name |

[6-(3-acetyloxy-10,13-dimethyl-16-oxo-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-5-oxoheptyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O6/c1-18(17-36-20(3)32)7-10-27(34)19(2)29-28(35)16-26-24-9-8-22-15-23(37-21(4)33)11-13-30(22,5)25(24)12-14-31(26,29)6/h8,18-19,23-26,29H,7,9-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRSTHDNKGLBAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984007 | |

| Record name | 16,22-Dioxocholest-5-ene-3,26-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kryptogenin-3,26-diacetate | |

CAS RN |

65391-73-3, 7554-95-2 | |

| Record name | NSC226104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kryptogenin-3,26-diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16,22-Dioxocholest-5-ene-3,26-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

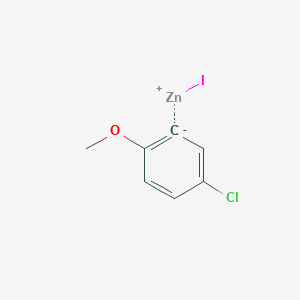

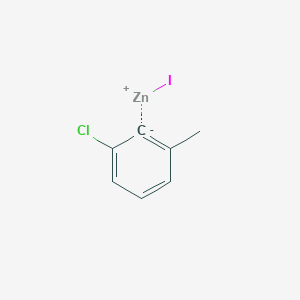

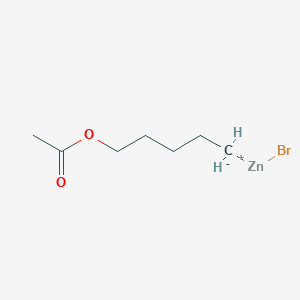

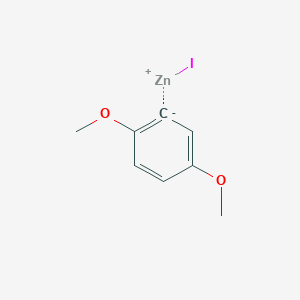

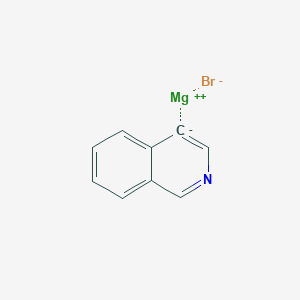

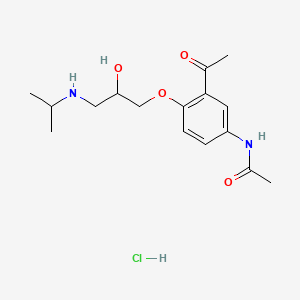

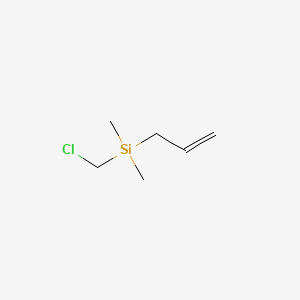

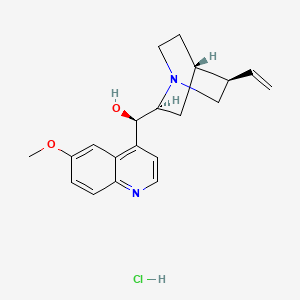

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

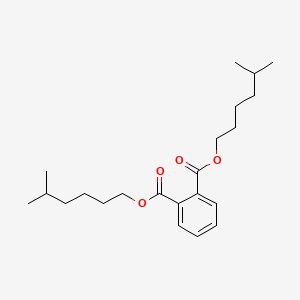

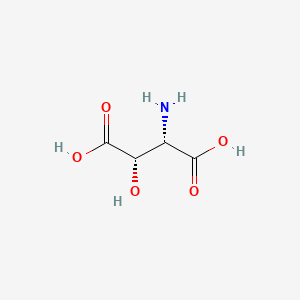

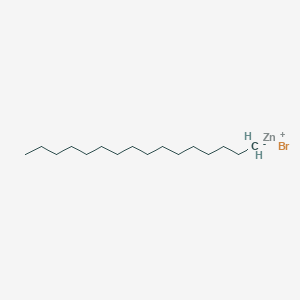

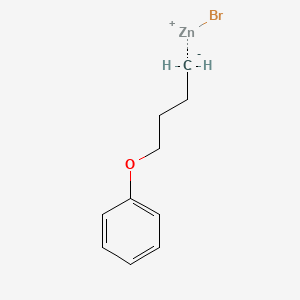

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.